
Platium(II) 5,10,15,20-tetraphenyltetrabenzoporphyrin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pt-tetraphenyltetrabenzoporphyrin typically involves the complexation of 5,10,15,20-tetraphenyltetrabenzoporphyrin with platinum(II) chloride in a suitable solvent such as dimethylformamide (DMF) or phenol. The reaction is carried out under reflux conditions to ensure complete complexation . The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of Pt-tetraphenyltetrabenzoporphyrin follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity. The final product is subjected to rigorous quality control measures to ensure consistency and reliability for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Pt-tetraphenyltetrabenzoporphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of higher oxidation state complexes.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of lower oxidation state complexes.
Substitution: The compound can undergo substitution reactions where ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include bromine and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Ligand exchange reactions often involve the use of various phosphines or amines as substituting ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield Pt(IV) complexes, while reduction typically results in Pt(0) or Pt(II) complexes .
Scientific Research Applications
Pt-tetraphenyltetrabenzoporphyrin has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Mechanism of Action
The mechanism of action of Pt-tetraphenyltetrabenzoporphyrin involves its ability to absorb light and transfer energy to molecular oxygen, generating singlet oxygen species. These reactive oxygen species can then interact with cellular components, leading to cell damage and death. This mechanism is particularly useful in photodynamic therapy for cancer treatment . The compound’s photophysical properties are also exploited in optoelectronic applications, where it acts as an efficient emitter of near-infrared light .
Comparison with Similar Compounds
Similar Compounds
Zinc(II) tetraphenyltetrabenzoporphyrin: Similar in structure but contains zinc instead of platinum.
Palladium(II) tetraphenyltetrabenzoporphyrin: Contains palladium and is used in similar applications as Pt-tetraphenyltetrabenzoporphyrin, including catalysis and photodynamic therapy.
Nickel(II) tetraphenyltetrabenzoporphyrin: Contains nickel and is used in electrochemical applications.
Uniqueness
Pt-tetraphenyltetrabenzoporphyrin is unique due to its platinum center, which imparts distinct photophysical properties such as strong phosphorescence and high quantum yields. These properties make it particularly valuable in applications requiring efficient light emission and energy transfer .
Properties
Molecular Formula |
C60H36N4Pt |
|---|---|
Molecular Weight |
1008.0 g/mol |
IUPAC Name |
platinum;2,11,20,29-tetraphenyl-37,38,39,40-tetrazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene |
InChI |
InChI=1S/C60H36N4.Pt/c1-5-21-37(22-6-1)49-53-41-29-13-15-31-43(41)55(61-53)50(38-23-7-2-8-24-38)57-45-33-17-19-35-47(45)59(63-57)52(40-27-11-4-12-28-40)60-48-36-20-18-34-46(48)58(64-60)51(39-25-9-3-10-26-39)56-44-32-16-14-30-42(44)54(49)62-56;/h1-36H; |
InChI Key |
JTSFMOBITQMNCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=CC=CC=C4C(=N3)C(=C5C6=CC=CC=C6C(=N5)C(=C7C8=CC=CC=C8C(=N7)C(=C9C1=CC=CC=C1C2=N9)C1=CC=CC=C1)C1=CC=CC=C1)C1=CC=CC=C1.[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![zinc;[(1S)-5-amino-1-carboxypentyl]azanide](/img/structure/B13138653.png)
![2-(1-Methyl-2-oxo-1H-imidazo[4,5-b]pyridin-3(2H)-yl)acetic acid](/img/structure/B13138657.png)


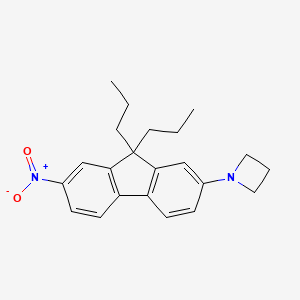
![(NE)-N-(dimethylaminomethylidene)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide](/img/structure/B13138682.png)
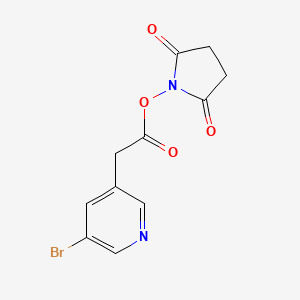
![azane;[(2R)-2-hexanoyloxy-3-[hydroxy-[(2R,3S,5R,6R)-2,4,6-trihydroxy-3,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexanoate](/img/structure/B13138689.png)
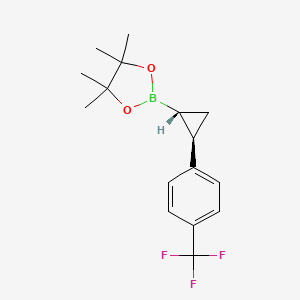
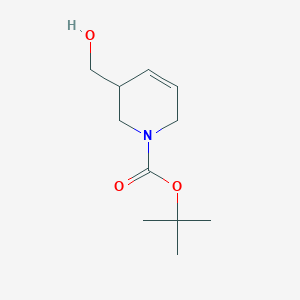

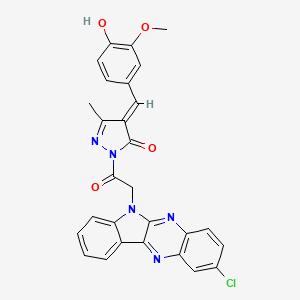
![1,3-Dihydronaphtho[2,3-c]thiophene 2,2-dioxide](/img/structure/B13138739.png)
![4-(Bromomethyl)-[3,3'-bipyridin]-2-ol](/img/structure/B13138741.png)
